5-chloro-2-methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Description

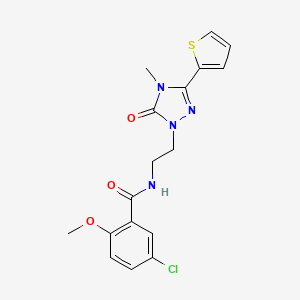

The compound 5-chloro-2-methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a triazolone core substituted with a thiophene ring. This structure combines a methoxy-substituted benzamide moiety linked via an ethyl group to a 1,2,4-triazol-1-yl heterocycle.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O3S/c1-21-15(14-4-3-9-26-14)20-22(17(21)24)8-7-19-16(23)12-10-11(18)5-6-13(12)25-2/h3-6,9-10H,7-8H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQKIRRADBGFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-2-methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C15H14ClN5O2S

- Molecular Weight : 363.8 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. The presence of the thiophene ring enhances this activity by improving the compound's interaction with microbial membranes .

2. Anticancer Properties

Triazole derivatives are known for their anticancer effects. The specific structure of this compound has been linked to inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

3. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in various models. Its mechanism involves the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process .

The biological activities of this compound can be attributed to several mechanisms:

Inhibition of Enzymatic Activity

The compound inhibits key enzymes involved in inflammation and cancer progression. For instance, it selectively inhibits COX enzymes leading to reduced prostaglandin synthesis .

Interaction with Cellular Targets

The presence of the thiophene and triazole moieties allows for effective binding to various cellular targets, enhancing its bioactivity against pathogens and cancer cells .

Case Studies

Several studies have investigated the biological activity of similar compounds:

Case Study 1: Anticancer Activity

In vitro studies on related triazole derivatives showed a significant reduction in cell viability in various cancer cell lines (e.g., breast and colon cancer). The mechanism involved apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that modifications on the thiophene ring improved antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound's activity was comparable to standard antibiotics used in clinical settings .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Features

The target compound’s structure is compared to four classes of analogs (Table 1):

- Benzamide-thiazole hybrids (e.g., ): These feature a benzamide linked to a thiazole ring. The thiazole’s electron-rich nature enhances binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), while chloro and methoxy substituents modulate solubility and target affinity .

- Thiadiazole derivatives (): Thiadiazoles exhibit fungicidal and insecticidal activities due to their planar, aromatic structure, which facilitates π-π stacking with biological targets. The target compound’s triazolone ring, however, introduces a non-aromatic, oxo-containing system that may alter hydrogen-bonding interactions .

- Tetrazole-containing compounds (): Tetrazoles act as bioisosteres for carboxylic acids, improving metabolic stability. The triazolone in the target compound similarly provides hydrogen-bonding sites but with distinct geometry and electronic effects .

- Triazolone/thiophene hybrids (): Compounds like 2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide share a thiophene substituent but replace triazolone with a thiazolidinone, affecting ring strain and conformational flexibility .

Table 1: Structural and Functional Comparison

Pharmacokinetic Considerations

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this compound?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the triazole-thiophene core. A general approach includes:

- Step 1: Condensation of substituted aldehydes with triazole precursors under reflux in ethanol with glacial acetic acid as a catalyst .

- Step 2: Coupling the intermediate with 5-chloro-2-methoxybenzamide via nucleophilic substitution or amide bond formation.

Optimization strategies:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for amide coupling.

- Catalysts: Use coupling agents like EDC/HOBt for efficient amide bond formation.

- Temperature control: Reflux conditions (70–100°C) improve yields for cyclization steps .

Basic: Which analytical techniques are critical for structural characterization?

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm functional groups (e.g., methoxy, thiophene protons) and regiochemistry .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity.

- X-ray crystallography: Resolves stereochemical ambiguities. Use SHELXL for refinement, particularly for handling anisotropic displacement parameters and twinning .

Example workflow:

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine with SHELXL using least-squares minimization and electron density maps .

Visualize with WinGX/ORTEP for anisotropic ellipsoid modeling .

Advanced: How to resolve contradictions between computational bioactivity predictions and experimental results?

Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or protein dynamics. Follow these steps:

Re-evaluate computational models:

- Use molecular dynamics (MD) simulations to account for ligand flexibility.

- Apply hybrid QM/MM methods for accurate binding energy calculations.

Experimental validation:

- Perform isothermal titration calorimetry (ITC) to measure binding constants.

- Use surface plasmon resonance (SPR) for real-time interaction analysis .

Case study: A 2024 study resolved discrepancies in thiazolidinone derivatives by correlating MD-simulated conformers with crystallographic data .

Advanced: How to analyze substituent effects on biological activity systematically?

Answer:

Adopt a structure-activity relationship (SAR) framework:

Design a substituent library: Vary electron-donating/withdrawing groups (e.g., -Cl, -OCH) on the benzamide and triazole-thiophene moieties.

Assay design:

- Use standardized enzymatic assays (e.g., kinase inhibition) with positive/negative controls.

- Apply statistical tools (e.g., PCA or PLS regression) to correlate structural features with activity .

Example table for SAR analysis:

| Substituent Position | Group | Activity (IC, nM) | Notes |

|---|---|---|---|

| Triazole-C3 | Thiophene | 12.3 ± 1.2 | Enhanced π-stacking |

| Benzamide-C5 | -Cl | 8.7 ± 0.9 | Electron-withdrawing effect improves binding |

Advanced: How to refine high-resolution crystallography data with SHELXL?

Answer:

Workflow for SHELXL refinement:

Data integration: Use SHELXC to index and scale diffraction data.

Structure solution: Employ SHELXD for dual-space methods (e.g., charge flipping).

Refinement:

- Apply restraints for anisotropic displacement parameters.

- Use the TWIN command for handling twinned crystals.

Validation: Check R and Ramachandran plots via SHELXPRO .

Troubleshooting:

- For poor electron density: Re-examine solvent masking or apply ISOR restraints.

- For high R-factors: Test alternative space groups or refine hydrogen atom positions .

Advanced: What experimental design principles apply to optimizing reaction yields?

Answer:

Use Design of Experiments (DoE) to systematically vary parameters:

Factors: Temperature, solvent polarity, catalyst loading.

Response surface methodology (RSM): Identify optimal conditions via quadratic models.

Case example: A 2021 flow-chemistry study optimized diphenyldiazomethane synthesis by varying residence time and reagent stoichiometry .

Key steps:

- Conduct fractional factorial screening to eliminate non-critical factors.

- Validate models with triplicate runs at predicted optima .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.